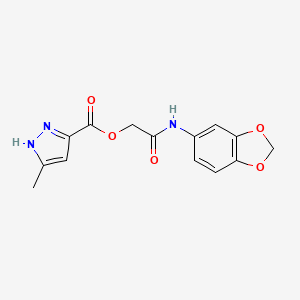
2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazole derivative that has been synthesized using various methods, and has been found to have a range of biochemical and physiological effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate' involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 2-amino-1,3-benzodioxole-5-carboxylic acid, followed by the esterification of the resulting product with ethyl chloroformate. The resulting ethyl ester is then hydrolyzed to yield the target compound.
Starting Materials
5-methyl-1H-pyrazole-3-carboxylic acid, 2-amino-1,3-benzodioxole-5-carboxylic acid, ethyl chloroformate, sodium hydroxide, water, methanol
Reaction
Step 1: 5-methyl-1H-pyrazole-3-carboxylic acid is reacted with 2-amino-1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to yield the intermediate product, 2-(1,3-benzodioxol-5-ylamino)-5-methyl-1H-pyrazole-3-carboxylic acid., Step 2: The intermediate product is then esterified with ethyl chloroformate in the presence of a base such as triethylamine in anhydrous dichloromethane to yield the ethyl ester of the intermediate product, 2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate., Step 3: The ethyl ester is then hydrolyzed with a strong base such as sodium hydroxide in a mixture of water and methanol to yield the target compound, 2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate has been found to have a range of potential scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. It has also been studied for its potential to modulate the immune system and for its potential use in the treatment of autoimmune diseases.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, which are involved in inflammation, cell growth and immune system function. This compound has been found to have a high binding affinity for certain receptors, which may contribute to its biological activity.
Biochemische Und Physiologische Effekte
2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to inhibit the growth of cancer cells, by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been found to modulate the immune system, by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a range of conditions. It has also been found to have low toxicity and to be well-tolerated in animal studies. However, there are also some limitations to using this compound in lab experiments. It is relatively expensive to synthesize, and its mechanism of action is not fully understood. In addition, its biological activity may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for the study of 2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate. One area of research is the further elucidation of its mechanism of action, which may help to identify new targets for drug development. Another area of research is the optimization of its biological activity, through the synthesis of analogs and the identification of structure-activity relationships. In addition, this compound may have potential applications in the treatment of a range of diseases, including cancer and autoimmune diseases, and further studies are needed to explore its therapeutic potential.
Eigenschaften
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 5-methyl-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-8-4-10(17-16-8)14(19)20-6-13(18)15-9-2-3-11-12(5-9)22-7-21-11/h2-5H,6-7H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWOEPNMQYCKLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

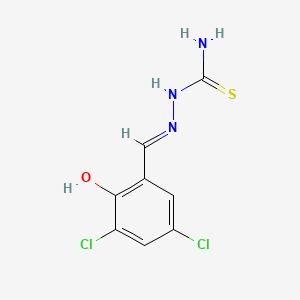
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B604698.png)
![1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone](/img/structure/B604699.png)
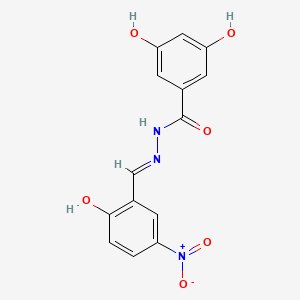
![N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide](/img/structure/B604702.png)
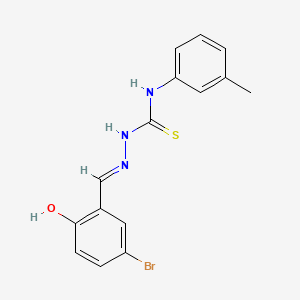
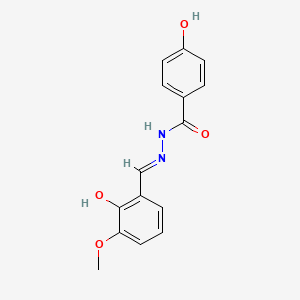
![3,4-dihydroxy-N-[(E)-1H-indol-3-ylmethyleneamino]benzamide](/img/structure/B604709.png)
![2-[2-(2-Hydroxy-5-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B604710.png)
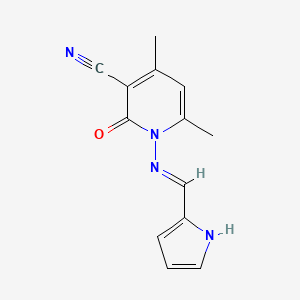
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B604714.png)
![1-{[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B604715.png)
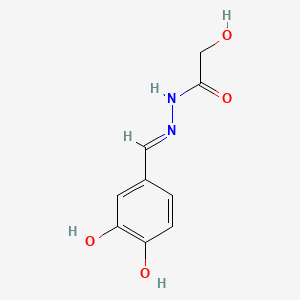
![5-amino-1-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B604721.png)